molecular formula C24H21N5OS B2967648 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide CAS No. 2034257-96-8

1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2967648
CAS No.: 2034257-96-8
M. Wt: 427.53
InChI Key: WGGDTNZOBYOMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 6-position, an azetidine-3-carboxamide moiety, and a 2-phenylthiazole group linked via a methylene bridge. The compound’s azetidine ring, a four-membered nitrogen-containing heterocycle, may enhance metabolic stability compared to larger cyclic amines, while the thiazole moiety could contribute to anticonvulsant or antioxidant activity, as seen in related analogs .

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c30-23(25-12-20-15-31-24(28-20)18-9-5-2-6-10-18)19-13-29(14-19)22-11-21(26-16-27-22)17-7-3-1-4-8-17/h1-11,15-16,19H,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGDTNZOBYOMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Core:

    • Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes a nucleophilic aromatic substitution with phenylboronic acid in the presence of a palladium catalyst to form 6-phenylpyrimidine.
  • Thiazole Synthesis:

    • The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea, followed by cyclization.
  • Azetidine Ring Formation:

    • The azetidine ring can be formed by cyclization of an appropriate amino alcohol with a halogenated carboxylic acid derivative.
  • Coupling Reactions:

    • The final coupling of the pyrimidine, thiazole, and azetidine moieties is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the thiazole or azetidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the amide bond or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced derivatives, substituted aromatic compounds, and modified azetidine rings.

Scientific Research Applications

1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(6-Methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034477-15-9)

  • Structural Difference : Replaces the 2-phenylthiazole-methyl group with a 6-methoxypyridin-3-yl substituent.
  • Lower molecular weight (361.4 vs.

1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole (Emami et al., 2011)

  • Structural Difference : Lacks the pyrimidine-azetidine core but retains the 2-phenylthiazole-methyl group linked to a triazole ring.
  • Activity : Demonstrated 33–100% protection in PTZ and MES anticonvulsant models, suggesting the 2-phenylthiazole motif is critical for neurological activity. The absence of azetidine-pyrimidine may limit kinase-targeted effects .

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide (CAS 2034581-98-9)

  • Structural Difference : Replaces the phenyl group on the thiazole with a 4-fluorophenyl and adds a pyrazole substituent to the pyrimidine.
  • Implications: Fluorination often enhances metabolic stability and bioavailability.

Anti-Cancer Isoquinoline Derivatives ()

  • Structural Context: Compounds with 2-phenylthiazol-4-yl substituents on isoquinoline cores were compared to analogs with quinoxaline or imidazothiazole groups.
  • Key Findings :
    • The 2-phenylthiazole substitution showed moderate anti-cancer activity, outperformed by imidazothiazole derivatives.
    • Electron-withdrawing groups (e.g., chlorine) on the phenyl ring enhanced potency, suggesting opportunities for optimizing the target compound .

Pharmacological and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Activities Source
Target Compound Pyrimidine-azetidine 2-phenylthiazole-methyl ~450 (estimated) Hypothesized kinase inhibition, anticonvulsant potential N/A
N-(6-Methoxypyridin-3-yl)-... Pyrimidine-azetidine 6-methoxypyridin-3-yl 361.4 No activity data; commercial availability for research
Emami's 1,2,4-triazole derivative Triazole 2-phenylthiazole-methyl N/A 33–100% anticonvulsant protection in mice
4-Fluorophenyl thiazole analog Pyrimidine-azetidine 4-fluorophenyl-thiazole 449.5 Undisclosed; fluorination may improve PK
Isoquinoline-2-phenylthiazole Isoquinoline 2-phenylthiazol-4-yl N/A Moderate anti-cancer activity

Structure-Activity Relationship (SAR) Insights

  • Thiazole Substituents : The 2-phenyl group on thiazole is associated with anticonvulsant activity , while fluorination (4-fluorophenyl) may enhance target affinity and metabolic stability .
  • Azetidine vs. Larger Rings : Azetidine’s compact structure likely improves solubility and reduces steric hindrance compared to piperazine or morpholine derivatives (e.g., ) .

Biological Activity

The compound 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide (CAS Number: 2034476-25-8) is a novel synthetic entity that has garnered attention for its potential biological activities. Its structure combines elements from pyrimidine and thiazole, which are known to exhibit a range of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H23N5OSC_{25}H_{23}N_{5}OS, with a molecular weight of 441.5 g/mol. The structure includes a pyrimidine ring substituted at the 6-position with a phenyl group and an azetidine moiety linked to a thiazole derivative. This unique arrangement is believed to contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
CAS Number2034476-25-8
Molecular FormulaC25H23N5OS
Molecular Weight441.5 g/mol
Chemical StructureChemical Structure

Research indicates that compounds containing pyrimidine and thiazole moieties often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific biological activity of This compound has not been extensively documented in the literature; however, related compounds have shown promising results in several areas:

  • Anticancer Activity : Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound may exhibit similar inhibitory effects, potentially leading to reduced tumor growth.
  • Antimicrobial Properties : Thiazole derivatives are often explored for their antibacterial and antifungal activities. The presence of the thiazole moiety in this compound suggests potential antimicrobial efficacy.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrimidine derivatives for their ability to inhibit CDK9, a target implicated in various cancers. The results showed that certain substitutions on the pyrimidine ring significantly enhanced potency, suggesting that similar modifications in our compound could yield favorable results .

Study 2: Antimicrobial Efficacy

Another investigation focused on thiazole derivatives, revealing that they exhibited significant antimicrobial activity against various bacterial strains. This study highlighted the importance of structural features in determining efficacy, which could be relevant for understanding the biological activity of our compound .

Study 3: Anti-inflammatory Potential

Research into related thiazole-pyrimidine hybrids indicated promising anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to the stabilization of lysosomal membranes and inhibition of prostaglandin biosynthesis .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(6-phenylpyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide?

Synthesis typically involves multi-step reactions, including coupling pyrimidine and thiazole intermediates. For example, acylation of pyrimidine derivatives with activated carbonyl groups (e.g., benzoyl chlorides) followed by amination or alkylation steps can introduce the azetidine and thiazole moieties . Key challenges include regioselectivity in pyrimidine functionalization, which can be addressed using protecting groups or transition-metal catalysts (e.g., copper-mediated cross-coupling) .

Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify connectivity and stereochemistry, particularly for distinguishing azetidine ring conformers and thiazole substituents .
  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the pyrimidine N-atoms and solvent molecules) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

Common assays include:

  • Enzyme Inhibition Studies: Kinase or protease inhibition assays using fluorescence-based or radiometric methods.
  • Antimicrobial Testing: Disk diffusion or microdilution assays against bacterial/fungal strains, with activity correlated to pyrimidine-thiazole interactions with microbial targets .

Advanced Research Questions

Q. How can researchers optimize coupling reactions between pyrimidine and thiazole moieties to minimize side products?

  • Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like cesium carbonate improve nucleophilic substitution efficiency .
  • Catalyst Screening: Copper(I) bromide or palladium catalysts can enhance cross-coupling efficiency between heterocycles .
  • Temperature Control: Lower temperatures (e.g., 35°C) reduce undesired polymerization or decomposition .

Q. What computational approaches predict binding affinity to biological targets?

  • Molecular Docking: Software like AutoDock Vina models interactions with kinase ATP-binding pockets, leveraging pyrimidine’s hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over time, particularly for flexible azetidine rings .
  • Free Energy Perturbation (FEP): Quantifies binding energy differences between structural analogs .

Q. How can discrepancies between predicted and experimental bioactivity data be resolved?

  • Crystallographic Validation: Compare predicted binding poses with X-ray structures of ligand-target complexes to identify steric clashes or solvation effects .
  • Proteomic Profiling: Use mass spectrometry to identify off-target interactions that may explain unexpected activity .
  • SAR Analysis: Systematically modify substituents (e.g., phenyl groups on pyrimidine/thiazole) to isolate contributions to activity .

Q. What strategies mitigate polymorphism-related variability in crystallographic data?

  • Solvent Screening: Recrystallize the compound in diverse solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies phase transitions between polymorphic forms .
  • Hydrogen Bond Engineering: Introduce functional groups (e.g., -OH, -NH2_2) to stabilize specific crystal packing motifs .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate NMR and HRMS results with computational predictions to resolve structural ambiguities .
  • Scale-Up Challenges: Pilot continuous flow reactors to maintain yield and purity during large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.